Benzyltriphenylphosphonium borohydride

Chemoselective reduction Imine hydrogenation Reductive amination

Reductive amination workflows relying on NaBH₃CN face toxicity and quench complexity. BTPPB eliminates these bottlenecks. - Chemoselective imine/enamine reduction in MeOH at RT; aldehydes/ketones untouched. - Water-insoluble-simple aqueous extraction workup, no exothermic quench. - Enables high-throughput parallel synthesis without pH control or cyanide waste. Supplied as a white crystalline solid (mp 157-163 °C), freely soluble in CHCl₃ and DCM.

Molecular Formula C25H26BP
Molecular Weight 368.3 g/mol
CAS No. 18117-29-8
Cat. No. B099174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyltriphenylphosphonium borohydride
CAS18117-29-8
Molecular FormulaC25H26BP
Molecular Weight368.3 g/mol
Structural Identifiers
SMILES[BH4-].C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C25H22P.BH4/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H4/q+1;-1
InChIKeyYLNTXORZGRIABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyltriphenylphosphonium Borohydride Procurement Guide


Benzyltriphenylphosphonium borohydride (BTPPB), also referred to as benzyltriphenylphosphonium tetrahydroborate, is a quaternary phosphonium borohydride salt . It belongs to the class of modified borohydride reducing agents, characterized by a phosphonium cation paired with a borohydride (BH₄⁻) anion [1]. The compound appears as a white crystalline solid (melting point 157–163 °C), insoluble in water but freely soluble in chlorinated solvents such as chloroform and dichloromethane . BTPPB is primarily employed as a chemoselective reductant for imines, enamines, and reductive amination of aldehydes under mild conditions [1].

Chemoselective reduction of imines and enamines in methanol
Reductive amination of aldehydes under mild, room-temperature conditions
Crystalline, non-hygroscopic solid for straightforward handling and storage

Why Generic Borohydrides Cannot Replace BTPPB


Generic substitution of benzyltriphenylphosphonium borohydride with common laboratory borohydrides (e.g., NaBH₄, n-Bu₄N⁺BH₄⁻) often fails because the phosphonium cation actively modulates solubility, redox potential, and steric environment at the borohydride anion [1]. While NaBH₄ reacts violently with protic solvents and preferentially reduces aldehydes/ketones, BTPPB remains stable in methanol and selectively reduces imines and enamines without competing carbonyl reduction [2]. Even within the phosphonium borohydride family, the benzyl substituent influences solubility and crystallinity relative to methyl or butyl analogs, directly impacting ease of handling, reaction workup, and procurement reproducibility [1].

BTPPB (Target)
Selective for C=N bonds; stable in methanol without acid additives; crystalline and non-hygroscopic.
Sodium Borohydride
Primarily reduces C=O; may leave imines intact or require acidic conditions; reacts vigorously with protic solvents.
BTPPB (Target)
Solubility in CHCl₃ and CH₂Cl₂ enables precipitation-based workup; water-insoluble phosphonium byproduct easily extracted.
Methyl Analog (MePh₃PBH₄)
Soluble in CH₂Cl₂ but may exhibit different precipitation behavior; solubility limits in CHCl₃ are less documented.
BTPPB (Target)
Melting point >150°C supports thermal stability during storage and transport; low hygroscopicity.
Tetrabutylammonium Borohydride
Often a low-melting solid or oil; higher hygroscopicity may complicate handling and reduce shelf life.

BTPPB: Quantitative Differentiation Evidence


Chemoselective Imine Reduction vs. Sodium Borohydride

BTPPB selectively reduces imines and enamines to amines in methanol at room temperature, whereas NaBH₄ under the same conditions preferentially reduces aldehydes and ketones, often leaving imines intact or requiring acidic additives [1][2]. Quantitative yields for imine reduction using BTPPB have been reported in the range of 80–95% for a panel of aryl imines, while NaBH₄ alone typically gives <20% conversion of imines without activation [1]. This functional-group selectivity eliminates the need for protecting-group strategies in multi-step syntheses.

Imine Reduction vs. NaBH₄
Class-level inference
≥60% higher imine reduction efficiency
Supports imine-selective reduction workflows without acid additives.
Yields 80–95% for aryl imines; verify with specific substrates.
Chemoselective reduction Imine hydrogenation Reductive amination

Solvent Compatibility vs. Methyltriphenylphosphonium Borohydride

BTPPB is insoluble in water and benzene but dissolves readily in chloroform and dichloromethane . Methyltriphenylphosphonium tetrahydroborate (MePh₃PBH₄) also operates effectively in CH₂Cl₂ but exhibits different solubility limits due to the smaller cation, potentially complicating precipitation-based workups [1]. The benzyl group enhances solubility in moderately polar organic solvents compared to the methyl analogue, offering greater flexibility in solvent selection for process chemistry.

Solubility vs. MePh₃PBH₄
Cross-study comparable
Reported broader chlorinated-solvent solubility (CHCl₃, CH₂Cl₂)
May facilitate product isolation by precipitation or aqueous extraction.
Water-insoluble; direct comparison limits not fully quantified.
Solubility Reaction medium Non-aqueous reduction

Thermal Stability vs. Tetrabutylammonium Borohydride

BTPPB exhibits a sharp melting point of 157–163 °C , indicating high crystallinity and thermal stability well above typical reaction temperatures. Quaternary ammonium borohydrides such as tetrabutylammonium borohydride (n-Bu₄NBH₄) are often hygroscopic oils or low-melting solids (<80 °C) that require refrigeration and strict inert-atmosphere handling [1]. The robust crystalline nature of BTPPB reduces decomposition risk during long-term storage and simplifies weight-based dispensing in parallel synthesis workflows.

Thermal Stability vs. n-Bu₄NBH₄
Class-level inference
Melting point >80°C higher than typical tetrabutylammonium analog
May support stable storage, safer shipping, and reduced degradation.
mp 157–163°C; compare with literature data for quaternary ammonium borohydrides.
Thermal stability Storage Handling safety

Purity Specification: Commercial Grade vs. In-House Batches

Commercially sourced BTPPB is standardized at ≥95% purity (w/w) as determined by iodometric titration of active hydride content . In contrast, literature syntheses from benzyltriphenylphosphonium chloride and NaBH₄ yield crude material requiring multiple recrystallizations, with typical pilot-plant yields of 80–85% chemical purity without extensive purification [1]. Procurement of certified 95% material ensures consistent hydride stoichiometry, critical for reproducible reaction outcomes in GMP or quality-sensitive environments.

Purity vs. In-House Batches
Supporting evidence
10–15% higher hydride content (commercial ≥95% vs. ~80–85% crude)
Supports batch-to-batch reproducibility and reduces in-house purification.
Iodometric titration; relevant for quality-sensitive environments.
Purity Quality control Reproducibility

Reductive Amination Efficiency vs. Sodium Cyanoborohydride

In a direct comparison for the reductive amination of benzaldehyde with primary amines, BTPPB achieved 85–92% isolated secondary amine in methanol at 25 °C within 1 h, without the need for acidic pH adjustment [1]. Sodium cyanoborohydride (NaBH₃CN), a benchmark reagent for reductive amination, typically requires a controlled pH of 4–6 and longer reaction times (3–6 h) to achieve comparable yields, and generates toxic cyanide-containing waste streams [2]. BTPPB thus offers a safer, faster, and operationally simpler alternative for the synthesis of amine libraries in drug discovery.

Reductive Amination vs. NaBH₃CN
Cross-study comparable
85–92% yield, 1 h at r.t. vs. NaBH₃CN 75–88%, 3–6 h (pH 4–6)
Supports rapid, pH-independent reductive amination without cyanide waste.
Reported for benzaldehyde with primary amines; extend to library synthesis.
Reductive amination Amine synthesis Green chemistry

Enamine Reduction Scope vs. Lithium Aluminum Hydride

BTPPB reduces a range of enamines to tertiary amines in methanol with yields of 78–90% without affecting acid- or base-sensitive groups [1]. Lithium aluminum hydride (LiAlH₄), a powerful hydride donor, reduces enamines but simultaneously attacks esters, amides, and nitro groups, severely limiting its applicability in complex substrates. This functional-group tolerance makes BTPPB a superior choice for late-stage functionalization of advanced pharmaceutical intermediates.

Enamine Reduction vs. LiAlH₄
Class-level inference
78–90% tertiary amine; no ester/amide reduction observed
May enable late-stage functionalization without protecting-group strategies.
Chemoselectivity advantage over LiAlH₄; validate with complex substrates.
Enamine reduction Functional group tolerance Mild reducing agent

BTPPB: Optimal Application Scenarios


Parallel Synthesis of Secondary Amine Libraries

For medicinal chemistry groups running 24- or 96-well plate reductive amination campaigns, BTPPB eliminates the need for pH control and cyanide quench steps associated with NaBH₃CN [1]. The 1-hour reaction time at room temperature, combined with simple methanol workup, directly enables high-throughput parallel synthesis of structurally diverse secondary amines without cross-contamination risk from acidic buffers.

Late-Stage Imine Reduction in Complex Scaffolds

When a synthetic route requires selective reduction of a C=N bond in the presence of aldehydes, ketones, or reducible heterocycles, BTPPB provides the requisite chemoselectivity that NaBH₄ and LiAlH₄ lack [1]. This scenario is common in the synthesis of tetrahydroisoquinoline alkaloids, where BTPPB-mediated imine reduction has been successfully employed as a key step in total synthesis [2].

Solvent-Controlled Workup for Multi-Kilogram Scale-Up

The water insolubility and chloroform solubility of BTPPB allow product isolation by simple aqueous extraction of the phosphonium salt byproduct [1]. In contrast, borohydride reagents that are water-soluble (e.g., NaBH₄) require careful, exothermic quenches. This property supports scalable, operator-safe protocols in pilot-plant settings where minimal unit operations are desired.

Pre-Qualified Reagent for GMP Intermediate Production

For CROs and CDMOs requiring a pre-certified reducing agent with documented hydride content (≥95%), BTPPB from qualified suppliers eliminates the burden of in-house assay development and reduces the risk of out-of-specification batches [1]. This is particularly relevant when the reduced amine intermediate is a registered starting material under ICH Q7 guidelines.

Application
Selection Property
Validation Focus
Parallel secondary amine library synthesis
pH-independent, methanol-compatible, room-temperature protocol
High-throughput reproducibility without acidic quench steps
Late-stage imine reduction in complex scaffolds
Chemoselective C=N reduction over aldehydes and ketones
Functional-group tolerance and minimal protecting-group manipulation
Multi-kilogram scale-up with simplified workup
Water-insoluble phosphonium byproduct; solubility in chlorinated solvents
Process safety and reduced unit operations during extraction
Pre-qualified reagent for regulated intermediate production
Certified hydride content and documented batch analysis
Supplier qualification under ICH Q7 and batch consistency review
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